6-Amino-2-methylbenzo[d]thiazol-5-ol is a heterocyclic compound belonging to the benzothiazole family, characterized by a benzene ring fused to a thiazole ring, with an amino group and a hydroxyl group positioned on the benzothiazole structure. This compound is notable for its potential applications in pharmaceuticals, particularly in developing anti-tubercular agents and other therapeutic compounds.
The compound can be classified under the following categories:
The synthesis of 6-amino-2-methylbenzo[d]thiazol-5-ol typically involves several key methods:
The molecular structure of 6-amino-2-methylbenzo[d]thiazol-5-ol features:
The molecular weight is approximately 164.23 g/mol, with a melting point ranging from 121 to 127 °C, indicating its crystalline nature .
6-Amino-2-methylbenzo[d]thiazol-5-ol can participate in various chemical reactions:
These reactions are often facilitated by specific catalysts or reaction conditions that enhance yield and selectivity.
The mechanism of action for compounds like 6-amino-2-methylbenzo[d]thiazol-5-ol often involves interactions at the molecular level with biological targets. For instance, its derivatives have shown potential as anti-tubercular agents by inhibiting specific bacterial enzymes or pathways critical for survival .
The exact biochemical pathways may vary depending on the specific derivative but generally involve:
These properties are crucial for determining the compound's behavior in various applications.
6-Amino-2-methylbenzo[d]thiazol-5-ol has several significant applications:
The benzothiazole ring system, a fused bicyclic structure comprising benzene and thiazole rings, is a privileged scaffold in drug discovery due to its versatile pharmacological profile and presence in clinically significant molecules. This heterocycle exhibits inherent structural rigidity and electronic properties that facilitate diverse interactions with biological targets, enabling its incorporation into therapeutics for oncology, neurology, and infectious diseases [9]. Approximately 25% of FDA-approved drugs contain heterocyclic motifs, with benzothiazoles representing a prominent subclass [6].
Notably, benzothiazole derivatives demonstrate a remarkable capacity for target modulation. Their bioisosteric relationship with phenyl rings, combined with the electron-rich sulfur and nitrogen atoms, allows for hydrogen bonding, π-π stacking, and hydrophobic interactions with enzymes and receptors. This versatility is exemplified in drugs like riluzole (amyotrophic lateral sclerosis), which targets sodium channels, and flutemetamol (Alzheimer’s diagnostics), a β-amyloid imaging agent [9]. The scaffold’s adaptability is further evidenced by its role in kinase inhibitors (e.g., dasatinib) and antimicrobial agents, where derivatives disrupt bacterial cell division by inhibiting FtsZ polymerization [9] [10].
| Drug Name | Primary Target/Use | Therapeutic Area | Year Approved |
|---|---|---|---|
| Riluzole | Sodium channels (NaV) | Amyotrophic lateral sclerosis | 1995 |
| Flutemetamol | β-amyloid plaques (PET-CT tracer) | Alzheimer’s diagnostics | 2013 |
| Pramipexole | Dopamine D2/D3 receptors | Parkinson’s disease | 1997 |
| Cefdinir | Bacterial transpeptidase | Antibiotic | 1991 |
| Abafungin | Fungal cell membrane | Antifungal | 2007 |
Recent advances highlight benzothiazoles in neurodegenerative disease research. Derivatives exhibit potent monoamine oxidase (MAO) inhibition, crucial for regulating neurotransmitter levels in Parkinson’s and depression. For instance, 2-substituted benzothiazoles demonstrate sub-micromolar IC50 values against MAO-B, an enzyme linked to dopamine metabolism and oxidative stress in the brain [2] [9]. The scaffold’s synthetic tractability also enables rapid generation of libraries for structure-activity relationship (SAR) studies, accelerating lead optimization in anticancer and antimicrobial programs [6] [10].
6-Amino-2-methylbenzo[d]thiazol-5-ol (CAS: 68867-18-5; C8H8N2OS) is a structurally refined benzothiazole derivative featuring amino and hydroxy substituents at adjacent positions (C6 and C5), alongside a C2 methyl group. This arrangement creates a hydrogen-bonding "donor-acceptor-donor" motif, enhancing target binding through interactions with polar residues in enzyme active sites. The compound’s SMILES notation (OC1=CC=C2N=C(C)SC2=C1) and molecular weight (165.21 g/mol) reflect its compact, planar structure, ideal for penetrating biological membranes [4].
Chemical Synthesis and Modifications:Synthetically, this scaffold is accessible via base-catalyzed condensation of substituted aryl aldehydes with 2-aminothiazole precursors. A robust route involves reacting 2-methylbenzo[d]thiazol-6-ol with benzyl bromides in dimethylformamide (DMF) using K2CO3 as a base, yielding O-benzylated derivatives at C5 or C6 in 9–82% yields [2] [4]. Microwave-assisted synthesis in aqueous NaCl further enhances efficiency, completing reactions in 8–10 minutes under green conditions [7]. The amino group at C6 permits further derivatization (e.g., acylation, sulfonylation), enabling fine-tuning of physicochemical properties for specific target engagement.
Structure-Activity Relationships (SAR) and Target Engagement:The C2 methyl group sterically blocks metabolic oxidation, enhancing metabolic stability, while the C6 amino group is critical for MAO-B inhibition. Studies show that electron-withdrawing substituents (e.g., nitro, chloro) on benzyl ethers at C5/C6 boost potency. For example, 4-nitrobenzyl derivatives exhibit IC50 values of 0.0046–0.0056 µM against MAO-B due to enhanced van der Waals interactions with the enzyme’s entrance cavity [2]. Conversely, methyl substituents reduce activity, highlighting the sensitivity to electronic effects.
Molecular Interactions with Biological Targets:In MAO-B inhibition, the benzothiazole core anchors the molecule in the substrate cavity via hydrophobic interactions, while the C5 hydroxy or benzyloxy group extends into the entrance cavity, forming hydrogen bonds with conserved water molecules. The amino group at C6 may engage in salt bridges with Glu84 or Tyr326 residues, a hypothesis supported by docking studies [2] [9]. This dual-cavity binding is a hallmark of high-affinity MAO-B inhibitors like safinamide, suggesting 6-amino-2-methylbenzo[d]thiazol-5-ol derivatives as promising leads for neurodegenerative therapies.
Table 2: Key Properties and Bioactivity of 6-Amino-2-methylbenzo[d]thiazol-5-ol Derivatives
| Property/Bioactivity | Value/Range | Significance |
|---|---|---|
| Molecular Weight | 165.21 g/mol | Optimal for blood-brain barrier penetration |
| MAO-B IC50 | < 0.017 µM (e.g., 0.0046 µM) | Superior to selegiline (IC50 = 0.05 µM) |
| Synthesis Yield | 9–82% (benzyl ether derivatives) | Commercially viable routes |
| Key Substituent Effect | 4-NO2-benzyl > CH3 | Electron-withdrawing groups enhance potency |
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1